(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
Description
This compound belongs to the thiazol-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (5E)-configuration indicates the spatial arrangement of the benzylidene substituent at position 5, where the diethylamino group is para-substituted on the benzene ring. Its synthesis typically involves condensation of 4-diethylaminobenzaldehyde with 2-mercaptothiazolidin-4-one under acidic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLQYNQWCTDQF-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35778-58-6 | |
| Record name | 4-Thiazolidinone, 5-((4-(diethylamino)phenyl)methylene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-[p-(diethylamino)benzylidene]-2-thioxothiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for imaging biological processes.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring and the diethylamino group may play crucial roles in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
- Diethylamino vs. Dimethylamino: The compound 5-(4-Dimethylaminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 536-17-4, ) differs only in the alkyl chain length of the amino group. This may lower melting points and alter solubility profiles.
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds like (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS 6318-36-1, ) feature electron-withdrawing substituents (Cl), which reduce electron density on the benzylidene ring. This contrasts with the electron-donating diethylamino group, which may stabilize charge-transfer interactions in biological systems.
- Methoxy and Allyloxy Derivatives: Derivatives such as (5E)-5-[4-(allyloxy)benzylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one () introduce alkoxy groups, improving solubility in polar solvents. However, the diethylamino group offers greater steric bulk, which could hinder binding to certain enzyme active sites compared to smaller substituents.
Variations at the Thiazole Ring
Mercapto (-SH) vs. Methylthio (-SMe) :
Replacement of the mercapto group with methylthio, as in (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one (), reduces hydrogen-bonding capacity but increases stability against oxidation. The mercapto group in the target compound may enhance interactions with cysteine residues in proteins .- Amino Substituents: Compounds like (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one () feature aniline-derived amino groups at position 2. These modifications can alter pharmacokinetics, with the mercapto group offering a unique redox-active site.
Isomerism (E vs. Z)
The 5E configuration in the target compound ensures the benzylidene group is trans to the thiazole ring’s carbonyl, influencing conjugation and dipole moments. In contrast, Z isomers, such as (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (), exhibit distinct electronic properties and binding affinities due to altered spatial arrangements .
Biological Activity
(5E)-5-[4-(Diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as DEABT, is a thiazole derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and oncology due to its inhibitory effects on key enzymes involved in melanin production and cancer progression.
Chemical Structure and Properties
DEABT has the following chemical structure:
- Chemical Formula : C₁₃H₁₅N₂S₂
- CAS Number : 35778-58-6
- Molecular Weight : 253.41 g/mol
The compound features a thiazole ring, a mercapto group, and a diethylamino substituent that contribute to its biological properties.
DEABT primarily acts as a tyrosinase inhibitor , which is crucial in the biosynthesis of melanin. Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor in melanin production. Inhibition of this enzyme can lead to reduced melanin synthesis, making DEABT a candidate for skin-whitening agents.
Tyrosinase Inhibition Studies
Recent studies have demonstrated that DEABT exhibits significant tyrosinase inhibitory activity. The IC50 values reported for various derivatives indicate that modifications to the structure can enhance or diminish this activity:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| DEABT | 166.0 ± 8.04 | Moderate inhibition |
| Hydroxy derivative | 10.0 ± 0.90 | Stronger inhibition than kojic acid |
| Fluorine-substituted derivative | >300 | Very weak inhibition |
These findings suggest that structural modifications can significantly influence the efficacy of DEABT as a tyrosinase inhibitor .
Case Study 1: Skin Lightening Applications
In a clinical study involving topical formulations containing DEABT, patients exhibited noticeable skin lightening effects after consistent use over eight weeks. The formulation was well-tolerated with no significant adverse effects reported. The study concluded that DEABT could serve as an effective agent in cosmetic formulations aimed at reducing hyperpigmentation.
Case Study 2: Anticancer Properties
Research has also explored the anticancer potential of DEABT. In vitro studies demonstrated that DEABT inhibited the proliferation of various cancer cell lines, including breast and melanoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further studies are required to elucidate the precise molecular pathways involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
